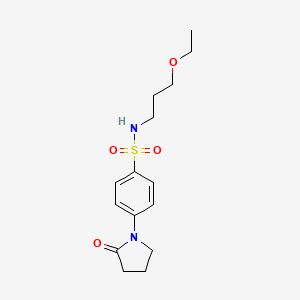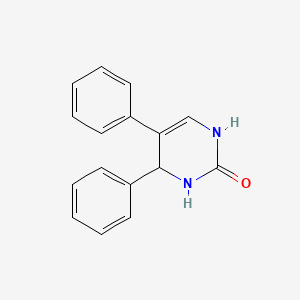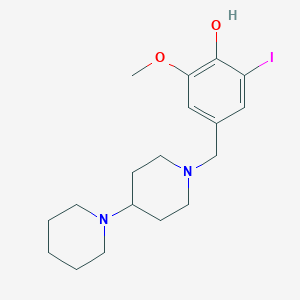![molecular formula C16H26ClNO3 B5022648 N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B5022648.png)
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is an organic compound with a complex structure It is characterized by the presence of a chloro-ethylphenoxy group, an ethoxyethyl chain, and a methoxypropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps. One common approach is to start with the chlorination of 3-ethylphenol to obtain 4-chloro-3-ethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. The next step involves the reaction of this intermediate with 2-chloroethyl ether to yield 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 3-methoxypropan-1-amine under suitable conditions to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The chloro-ethylphenoxy group may interact with hydrophobic pockets in proteins, while the ethoxyethyl chain and methoxypropanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanaminium
- N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-1-butanamine
Uniqueness
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific structural features, such as the presence of a methoxypropanamine moiety. This distinguishes it from similar compounds and may confer unique biological activities or chemical reactivity.
Propiedades
IUPAC Name |
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO3/c1-3-14-13-15(5-6-16(14)17)21-12-11-20-10-8-18-7-4-9-19-2/h5-6,13,18H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAHMDUPDFJXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCNCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[3-(9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5022577.png)
![N-[(1E)-1,3-Benzodioxol-5-ylmethylene]-n-[3-(1h-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-methylbenzyl)amino]nicotinamide](/img/structure/B5022596.png)
![1-[2-[2-(2-Iodophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5022599.png)

![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)

![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)

![N',N'-diethyl-N-methyl-N-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5022681.png)
